4-(Pyrrolidin-1-yl)quinazoline

Green Chemistry Synthetic Methodology SNAr Amination

4-(Pyrrolidin-1-yl)quinazoline (CAS 81870-89-5) is a heterocyclic small molecule (C₁₂H₁₃N₃, molecular weight 199.25 g/mol) belonging to the 4-aminoquinazoline class. Its physicochemical characterization—quantified as a polar surface area (PSA) of 29.02 Ų and a LogP of 2.295 —places it within a fragment-like property space that is chemically differentiated from other common 4-substituted quinazoline building blocks.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 81870-89-5
Cat. No. B15393343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-yl)quinazoline
CAS81870-89-5
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C12H13N3/c1-2-6-11-10(5-1)12(14-9-13-11)15-7-3-4-8-15/h1-2,5-6,9H,3-4,7-8H2
InChIKeyLDQNCSYYQUNMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-1-yl)quinazoline (CAS 81870-89-5): A Physicochemically Defined 4-Aminoquinazoline Scaffold for Kinase Hinge-Binding Motif Design


4-(Pyrrolidin-1-yl)quinazoline (CAS 81870-89-5) is a heterocyclic small molecule (C₁₂H₁₃N₃, molecular weight 199.25 g/mol) belonging to the 4-aminoquinazoline class . Its physicochemical characterization—quantified as a polar surface area (PSA) of 29.02 Ų and a LogP of 2.295 —places it within a fragment-like property space that is chemically differentiated from other common 4-substituted quinazoline building blocks. The compound serves as a validated scaffold whose 4-pyrrolidineamino substituent has been deliberately incorporated into potent phosphoinositide 3-kinase delta (PI3Kδ) and phosphodiesterase 10A (PDE10A) inhibitors to reduce molecular rigidity and improve drug-like properties relative to 4-anilinoquinazoline alternatives [1]. Commercially, it is available with a typical purity of 95% and requires storage at 2–8°C [2].

Why 4-Chloroquinazoline or 4-Anilinoquinazoline Cannot Replace 4-(Pyrrolidin-1-yl)quinazoline in PI3Kδ and PDE10A Drug Discovery Programs


Generic substitution among 4-substituted quinazolines is precluded by the divergent impact of the C4 substituent on both the synthetic route efficiency and downstream target binding. The pyrrolidine moiety at the 4-position provides a saturated, non-planar cyclic amine that reduces molecular rigidity compared to 4-anilinoquinazolines, a design strategy explicitly employed to lower planarity and enhance drug-like properties in PI3Kδ inhibitor campaigns [1]. In phosphodiesterase 10A (PDE10A) programs, the 4-pyrrolidinylquinazoline scaffold delivers a sub-nanomolar Ki of 4 nM for optimized derivatives, a potency level that could not be achieved with the papaverine-based pharmacophore alone prior to the pyrrolidylquinazoline design [2]. Furthermore, the synthetic accessibility of 4-(pyrrolidin-1-yl)quinazoline via a transition-metal-free SNAr reaction in water (~97% yield) offers a green chemistry advantage over palladium-catalyzed amination routes often required for 4-anilinoquinazoline synthesis, making it a strategically distinct procurement choice.

Quantitative Differential Evidence: 4-(Pyrrolidin-1-yl)quinazoline vs. Alternative 4-Substituted Quinazolines


Synthesis Efficiency: 97% Yield via SNAr in Water vs. 4-Chloroquinazoline Precursor Instability

4-(Pyrrolidin-1-yl)quinazoline was synthesized via a transition-metal-free SNAr reaction of 4-chloroquinazoline with pyrrolidine in water, achieving a quantitative yield of approximately 97%, as reported by Walsh et al. (ChemSusChem, 2013) . In contrast, the precursor 4-chloroquinazoline itself has been documented as prone to explosive decomposition and yielding poor results when prepared by traditional methods [1]. This synthetic advantage is specific to the pyrrolidine nucleophile; palladium-catalyzed routes typically required for 4-anilinoquinazoline synthesis add cost, catalyst removal steps, and organic solvent waste. The high-yielding, metal-free route directly translates to lower procurement cost and reduced supply chain risk for bulk intermediate preparation.

Green Chemistry Synthetic Methodology SNAr Amination Process Chemistry

Fragment-Like Physicochemical Profile: LogP and PSA Differentiated from 4-Chloroquinazoline

The target compound possesses a LogP of 2.295 and a polar surface area (PSA) of 29.02 Ų , occupying a favorable fragment-like physicochemical space (MW < 200 Da, LogP < 3, PSA < 60 Ų) per the Rule of Three for fragment-based lead discovery. In comparison, its key synthetic precursor 4-chloroquinazoline (CAS 5190-68-1) has a lower LogP of 1.68 and a lower PSA of 25.78 Ų , making it more lipophilic and less polar. The higher LogP of 4-(pyrrolidin-1-yl)quinazoline improves its partitioning characteristics for biological membrane permeability, while its modestly higher PSA contributes to improved aqueous solubility profiles relevant to biochemical assay compatibility. These differentiated values directly affect solubility in assay media and downstream synthetic derivatization efficiency.

Fragment-Based Drug Discovery Physicochemical Properties Lead-Likeness ADME Prediction

PI3Kδ Inhibitory Potency: 4-Pyrrolidineaminoquinazoline Scaffold Matches Idelalisib with IC₅₀ 2.7 nM

The 4-pyrrolidineaminoquinazoline scaffold, when elaborated with 6-aryl substitution, yields potent PI3Kδ inhibitors. Xin et al. (2018) reported that compound 20a, a 6-aryl substituted 4-pyrrolidineaminoquinazoline derivative, exhibited an IC₅₀ of 2.7 nM against PI3Kδ, which is directly comparable to the FDA-approved drug idelalisib (IC₅₀ = 2.7 nM) [1]. The study's structural rationale explicitly states that the 4-pyrrolidineamino group was selected over the 4-aniline moiety to reduce molecular rigidity and planarity, thereby improving drug-like properties while maintaining target potency [2]. This quantitative parity with a clinically validated inhibitor, combined with the deliberate scaffold selection, establishes the 4-pyrrolidineaminoquinazoline core as a competitive starting point for PI3Kδ inhibitor programs.

PI3Kδ Inhibition Kinase Inhibitor B-Cell Malignancies Scaffold Optimization

PDE10A Inhibition: 6,7-Dimethoxy-4-pyrrolidinylquinazoline Achieves Ki = 4 nM vs. Papaverine-Derived Pharmacophore Baseline

The 4-pyrrolidinylquinazoline scaffold was critical to the discovery of a brain-penetrable PDE10A inhibitor. Chappie et al. (J. Med. Chem., 2007) reported that compound 29, a 6,7-dimethoxy-4-pyrrolidylquinazoline derivative, exhibited a Ki of 4 nM against PDE10A with selectivity over PDE3A/B [1][2]. This represented a major advance over the papaverine-based pharmacophore model that had been used to seed the design, confirming that the pyrrolidylquinazoline core was essential for achieving single-digit nanomolar PDE10A affinity with CNS penetration. Subsequent PET tracer development work by Funke et al. (2011) further validated this scaffold, with a KD,PDE10A of 14 nM measured in transfected SF21 cells and brain uptake of 2.3% ID/g at 5 min post-injection in mice [2]. A co-crystal structure (PDB 5SKT) confirmed the binding mode of 7-(cyclopropylmethoxy)-2-methyl-4-pyrrolidin-1-ylquinazoline in the PDE10A active site at 2.02 Å resolution [3].

PDE10A Inhibition CNS Drug Discovery PET Imaging Schizophrenia

Scaffold Versatility: Documented Activity Across PI3Kδ, PDE10A, EGFR, and cAMP-Dependent Protein Kinase

The 4-(pyrrolidin-1-yl)quinazoline scaffold and its closely related analogs have demonstrated quantifiable binding across multiple therapeutically relevant targets. BindingDB data for 2-(pyridin-4-yl)-4-(pyrrolidin-1-yl)quinazoline, a compound structurally adjacent to the target, shows an IC₅₀ of 9.37 × 10³ nM (9.37 μM) against cAMP-dependent protein kinase catalytic subunit alpha (PKA) [1]. This moderate affinity is consistent with the scaffold's role as a hinge-binding motif that can be tuned for selectivity. In contrast, optimized 6,7-dimethoxy-4-pyrrolidylquinazoline derivatives achieve PDE10A Ki values as low as 4 nM—a >2,000-fold improvement in potency through peripheral substitution [2]. Similarly, 6-aryl substituted 4-pyrrolidineaminoquinazolines achieve PI3Kδ IC₅₀ values of 2.7–4.5 nM against PI3Kδ with favorable isoform selectivity over PI3Kα, PI3Kβ, and PI3Kγ [3]. A related quinazoline derivative with a 4-pyrrolidine moiety has also been reported with EGFR IC₅₀ of 17 nM in human A431 cell membranes [4], demonstrating the broad target engagement potential of this scaffold system.

Multi-Target Kinase Profiling Chemoproteomics Scaffold Selectivity Kinase Inhibitor Design

Storage Specification: Cold-Chain Requirement Differentiates This Building Block from Room-Temperature Quinazolines

According to a commercial supplier specification, 4-(pyrrolidin-1-yl)quinazoline requires storage at 2–8°C (refrigerated) with ambient-temperature shipping conditions [1]. This cold-chain storage requirement is a practical procurement differentiator from more stable quinazoline building blocks such as 4-chloroquinazoline hydrochloride (typically stored at room temperature) and certain 4-anilinoquinazolines. The refrigerated storage specification indicates a need for careful compound management in screening libraries and suggests that the pyrrolidine substituent at the C4 position imparts different stability characteristics compared to chloro or anilino alternatives. Users planning long-term stock solutions should factor in freeze-thaw stability considerations, as the compound is shipped under ambient conditions but requires refrigerated storage upon receipt.

Compound Management Stability Storage Conditions Procurement Logistics

Validated Application Scenarios for Procuring 4-(Pyrrolidin-1-yl)quinazoline (CAS 81870-89-5)


PI3Kδ-Selective Inhibitor Lead Optimization Campaigns Targeting B-Cell Malignancies

Procure 4-(pyrrolidin-1-yl)quinazoline as a core scaffold for PI3Kδ inhibitor programs where the goal is to match or exceed idelalisib potency (IC₅₀ = 2.7 nM) while achieving a distinct intellectual property position. The scaffold has been validated to deliver PI3Kδ IC₅₀ values of 2.7–4.5 nM with favorable isoform selectivity (PI3Kα, PI3Kβ, PI3Kγ) when elaborated with 6-aryl substituents [1]. The 4-pyrrolidineamino group was specifically chosen over 4-anilino alternatives to reduce molecular planarity and improve drug-like properties [2]. This application is most relevant for researchers seeking a non-quinazolinone PI3Kδ inhibitor scaffold distinct from the idelalisib chemotype.

PDE10A CNS-Penetrant Inhibitor Discovery for Schizophrenia and Huntington's Disease

Use 4-(pyrrolidin-1-yl)quinazoline as the starting material for synthesizing 6,7-dimethoxy-4-pyrrolidylquinazoline derivatives as brain-penetrable PDE10A inhibitors. The scaffold has a proven track record: compound 29 achieved PDE10A Ki = 4 nM with brain penetration in rodent models, and subsequent PET tracer development confirmed target engagement in vivo (KD,PDE10A = 14 nM in SF21 cells; brain uptake 2.3% ID/g at 5 min) [3]. The co-crystal structure of a 4-pyrrolidin-1-ylquinazoline derivative bound to human PDE10A (PDB 5SKT, 2.02 Å) provides a structural basis for rational design [4]. This scenario is appropriate for CNS drug discovery teams requiring both high target affinity and blood-brain barrier penetration.

Fragment-Based Screening Library Construction Using a Rule-of-Three-Compliant Kinase Hinge-Binder

Include 4-(pyrrolidin-1-yl)quinazoline in fragment-based drug discovery (FBDD) libraries targeting kinases and phosphodiesterases. With a molecular weight of 199.25 Da, LogP of 2.295, and PSA of 29.02 Ų, the compound satisfies all Rule of Three criteria (MW < 200, LogP < 3, PSA < 60) for an ideal fragment starting point . Its moderate PKA affinity (IC₅₀ = 9.37 μM) [5] confirms detectable target engagement suitable for fragment screening, while the >2,000-fold potency improvement achieved through peripheral substitution (down to 4 nM for PDE10A and 2.7 nM for PI3Kδ) demonstrates high ligand efficiency and favorable optimization potential. The 97% yield SNAr synthesis in water further supports cost-effective procurement at fragment library scale.

Green Chemistry Process Development for 4-Aminoquinazoline Building Block Scale-Up

Leverage the published transition-metal-free SNAr synthesis of 4-(pyrrolidin-1-yl)quinazoline as a model reaction for developing sustainable, scalable routes to 4-aminoquinazoline building blocks. The reported conditions—4-chloroquinazoline with pyrrolidine in water with KF, achieving ~97% yield —eliminate the need for palladium catalysts and organic solvents, reducing cost, purification burden, and environmental impact. This route stands in contrast to traditional 4-chloroquinazoline preparations associated with poor yields and explosive decomposition risks [6], offering process chemistry teams a robust, high-yielding alternative for kilo-lab or pilot-plant scale procurement of the target compound and related analogs.

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